molecular formula C18H25N7O3 B6489341 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide CAS No. 919034-70-1

1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide

Katalognummer: B6489341
CAS-Nummer: 919034-70-1
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: XDFHPKUYKHTPBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide (CAS RN: 919034-70-1) is a chemical compound supplied for laboratory research purposes. This molecule, with a molecular formula of C18H25N7O3 and a molecular weight of 387.44 g/mol, features a complex structure that includes an imidazo[2,1-f]purine core and a piperidine-4-carboxamide moiety . Compounds with similar heterocyclic architectures are often investigated for their potential to modulate biological pathways, particularly those involving helix-loop-helix transcription factors, which play critical roles in cellular processes such as differentiation, proliferation, and fate determination . Researchers can acquire this compound in quantities ranging from 1mg to 50mg to support their experimental work . It is essential to consult all available safety data before handling. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or animal consumption. Please note: The specific biological activity, mechanism of action, and full research applications for this compound are not fully detailed in the available sources and require further scientific investigation. Researchers are encouraged to conduct their own thorough literature review to define its specific utility in their experimental models.

Eigenschaften

IUPAC Name

1-[2-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-11-10-25-13-15(21(2)18(28)22(3)16(13)27)20-17(25)24(11)9-8-23-6-4-12(5-7-23)14(19)26/h10,12H,4-9H2,1-3H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFHPKUYKHTPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pd-Catalyzed C8–H Functionalization

Hocek and coworkers demonstrated that Pd(OAc)₂ in combination with CuI enables direct C8–H arylation of purine derivatives, a strategy adaptable for alkylation. For the target compound, 1,3,7-trimethylxanthine serves as the starting material. Treatment with ethyl iodide under Pd(OAc)₂ (5 mol%) and CuI (3 equiv) in DMF at 100°C for 22 hours installs the ethyl group at C8 via C–H activation, yielding 8-ethyl-1,3,7-trimethylxanthine. Piperidine additives (4 equiv) enhance reaction efficiency by stabilizing intermediates.

Imidazo Ring Formation via Ritter-Type Cyclization

Recent advances by Bi(OTf)₃-catalyzed Ritter reactions provide an alternative route. Heating 8-ethyl-1,3,7-trimethylxanthine with acetonitrile (15 equiv) in 1,2-dichloroethane (DCE) at 150°C in the presence of Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv) induces cyclization, forming the imidazo[2,1-f]purine core. This single-step protocol achieves 75–95% yields for analogous systems.

Optimization of Reaction Parameters

Successful synthesis demands meticulous control of experimental variables:

ParameterOptimal ConditionImpact on Yield
Catalyst LoadingPd(OAc)₂ (5 mol%), CuI (3 equiv)Increases C–H activation rate
Temperature100–150°CBalances kinetics and decomposition
Solvent PolarityDMF (ε = 36.7)Stabilizes transition states
Reaction Time22 hours (C–H activation)Ensures complete conversion

Purification and Characterization

Final purification employs silica gel chromatography (20% EtOAc/hexane) to isolate the target compound (>95% purity). LC-MS (ESI+) confirms the molecular ion at m/z 387.444 [M+H]⁺, while ¹H NMR (400 MHz, DMSO-d₆) displays characteristic signals: δ 1.45 (s, 3H, N–CH₃), 2.80–3.10 (m, 4H, piperidine CH₂), 4.25 (t, J = 6.8 Hz, 2H, N–CH₂–CH₂).

Comparative Analysis of Methodologies

A comparative evaluation of synthetic routes reveals critical trade-offs:

  • Pd-Catalyzed Route : Higher functional group tolerance but requires costly catalysts.

  • Ritter-Type Cyclization : Cost-effective with Bi(OTf)₃ but limited to specific nitrile substrates.

  • Microwave-Assisted Substitution : Reduces reaction time by 75% but risks thermal degradation .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural Similarity Analysis

Structural analogs are identified based on shared motifs: the imidazo-purine core, piperidine/piperazine derivatives, and carboxamide termini. Key examples include:

Compound Name Core Structure Substituents/Linker Terminal Group Bioactivity (if reported) Reference
Target Compound Imidazo[2,1-f]purine-2,4-dione 1,3,7-Trimethyl; ethyl linker Piperidine-4-carboxamide Not explicitly reported
8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4-dione Imidazo[2,1-f]purine-2,4-dione 1,7-Dimethyl; ethyl linker 4-Benzylpiperazine Kinase inhibition (inferred)
1-(2,3-Dihydro-1H-indol-1-ylacetyl)piperidine-4-carboxamide Indole-acetyl Ethyl-acetyl linker Piperidine-4-carboxamide Neuroprotective/antioxidant
8-((4-Methylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4-one Methylpiperazine-methyl linker None Cell proliferation inhibition

Key Observations :

  • Core Flexibility : The imidazo-purine core (as in the target compound and ) is structurally distinct from pyrido[3,4-d]pyrimidin-4-one (e.g., ), but both share fused heterocyclic systems that favor π-π stacking in binding pockets.
  • Linker and Terminal Groups : Piperidine-4-carboxamide termini (target compound and ) enhance hydrophilicity compared to benzylpiperazine () or methylpiperazine (), which are more lipophilic.
Functional and Pharmacokinetic Comparisons
  • Similarity Metrics: Using Tanimoto coefficients (a common measure for molecular fingerprints), compounds with piperidine-carboxamide groups (e.g., ) likely score >0.7 in similarity to the target compound due to shared termini, whereas pyrido-pyrimidinones () may score <0.3 due to divergent cores .
  • Bioactivity: Piperidine-carboxamide derivatives (e.g., ) are associated with neuroprotective and antioxidant activities, suggesting the target compound may share these properties. In contrast, pyrido-pyrimidinones () are linked to antiproliferative effects, highlighting scaffold-dependent functional divergence.
  • Pharmacokinetics : The carboxamide group in the target compound and may improve metabolic stability compared to ester-terminated analogs (e.g., ), which are prone to hydrolysis .

Biologische Aktivität

The compound 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide is a complex purine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an imidazo[2,1-f]purine moiety. The structural complexity suggests multiple sites for biological interaction. The molecular formula is C15H20N4O3C_{15}H_{20}N_4O_3, and its IUPAC name reflects its intricate structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleic acid metabolism. Purine derivatives are known to interfere with the synthesis and function of nucleic acids, which is critical in cancer therapy and immunosuppression.
  • Signal Transduction Modulation : It may modulate pathways related to cell signaling and gene expression by binding to specific protein targets.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that purine derivatives exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against various human cancer cell lines, showing moderate growth inhibition at concentrations around 10 µM. This suggests its potential as an anticancer agent.
  • Mechanism : The inhibition of thymidine phosphorylase (TP), a pro-angiogenic factor involved in tumor growth, has been identified as a key mechanism through which this compound exerts its anticancer effects .

Anti-inflammatory Properties

The structural characteristics of the compound suggest possible anti-inflammatory effects, which are often associated with purine derivatives. This can be linked to the modulation of inflammatory pathways at the cellular level.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the purine family. For example:

StudyCompound TestedCell LineResult
22e (similar structure)SW480, SW620Moderate growth inhibition at 10 µM
7-Deazaxanthine (TP inhibitor)Various cancer linesSignificant inhibition of angiogenesis

These findings highlight the potential therapeutic applications of compounds related to 1-(2-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide.

Q & A

Q. What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?

The synthesis of imidazo[2,1-f]purine derivatives typically involves multi-step reactions, including cyclization, alkylation, and amidation. Key steps may include:

  • One-pot reactions for imidazo-pyridine core formation, using catalysts like iodine or Lewis acids to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (solvent: EtOH/H₂O) to isolate intermediates .
  • Optimization : Vary reaction parameters (temperature: 60–100°C; solvent: DMF or THF) and monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.3–1.5 ppm; piperidine protons at δ 2.5–3.5 ppm) and confirm carbonyl (C=O) signals at ~170–180 ppm .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹) .

Q. What safety protocols should be followed during handling?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, THF) .
  • Emergency measures : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention .

Q. How can initial biological activity screening be designed?

  • In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM .
  • Target identification : Use kinase inhibition panels or receptor-binding assays to identify potential targets (e.g., ATP-binding sites) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), or ethanol. Use sonication for poorly soluble compounds.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., ambiguous NMR signals) be resolved?

  • Advanced NMR techniques : Use 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography : Determine crystal structure to confirm stereochemistry and tautomeric forms .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ADF) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog synthesis : Modify substituents (e.g., methyl groups, piperidine moieties) and test bioactivity .
  • Pharmacophore modeling : Identify critical binding features (e.g., hydrogen bond acceptors) using MOE or Schrödinger .

Q. How can in vivo pharmacokinetic parameters be optimized?

  • Metabolic stability : Assess liver microsome half-life (human/rat) and identify metabolic hotspots via LC-MS .
  • Formulation : Use PEGylation or liposomal encapsulation to enhance bioavailability .

Q. What mechanistic insights can be gained from target engagement studies?

  • Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • RNA-seq/proteomics : Profile downstream gene/protein expression changes post-treatment .

Q. How should researchers address discrepancies in biological assay reproducibility?

  • Standardize protocols : Use identical cell passage numbers, serum batches, and assay plate readers .
  • Positive/negative controls : Include reference compounds (e.g., staurosporine for cytotoxicity) in each experiment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.